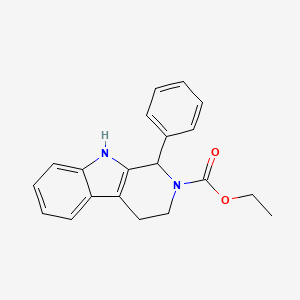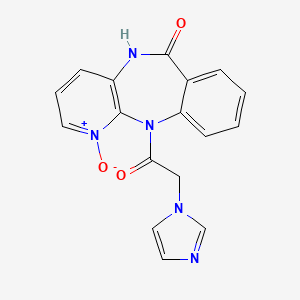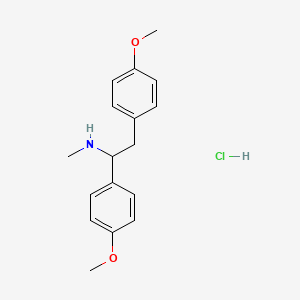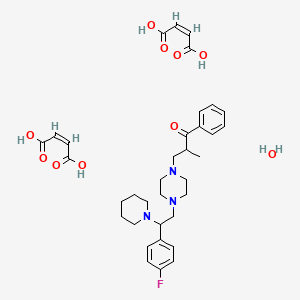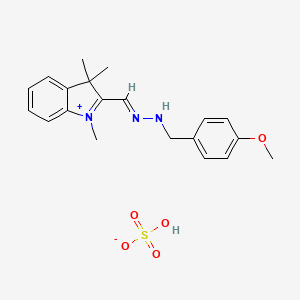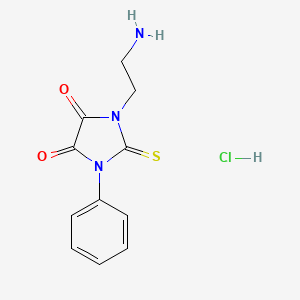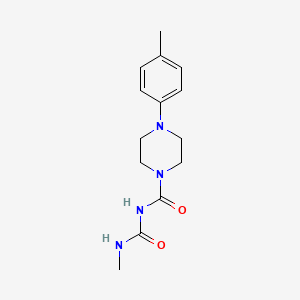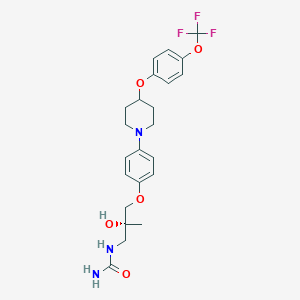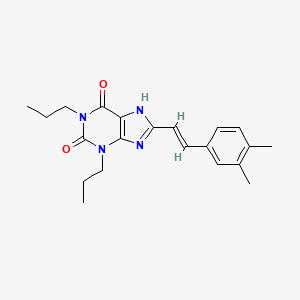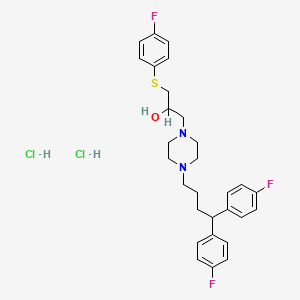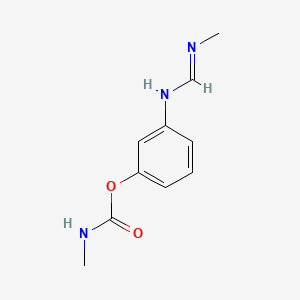
Desmethyl formetanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl formetanate is a chemical compound that belongs to the class of formamidine acaricides and carbamate insecticides. It is a derivative of formetanate, which is widely used in agricultural practices to control pests. This compound is known for its potent insecticidal properties and is used in various formulations to protect crops from insect damage.
Preparation Methods
The synthesis of desmethyl formetanate involves several steps, starting from the precursor formetanate. The synthetic route typically includes the demethylation of formetanate under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity of the final product. Detailed information on the exact reaction conditions and industrial methods is limited in publicly available literature.
Chemical Reactions Analysis
Desmethyl formetanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Desmethyl formetanate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of formamidine and carbamate insecticides.
Medicine: While not directly used in medicine, studies on this compound contribute to the broader understanding of insecticide toxicity and safety.
Industry: It is used in the development of new insecticidal formulations and in the study of pesticide residues in agricultural products.
Mechanism of Action
Desmethyl formetanate exerts its insecticidal effects by interfering with the nervous system of insects. It acts by permitting constant impulse transmission at synapses, leading to convulsions and eventual death of the insect. The molecular targets include acetylcholinesterase enzymes, which are crucial for the proper functioning of the nervous system. By inhibiting these enzymes, this compound disrupts nerve signal transmission, causing paralysis and death in insects .
Comparison with Similar Compounds
Desmethyl formetanate is similar to other formamidine acaricides and carbamate insecticides, such as:
Formetanate: The parent compound, which has a similar mechanism of action but includes an additional methyl group.
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Amitraz: A formamidine acaricide with similar insecticidal properties but different applications.
This compound is unique in its specific structural modifications, which may result in different reactivity and environmental behavior compared to its analogs .
Properties
CAS No. |
25636-15-1 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[3-(methyliminomethylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
RSSOGDRSJPAJOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


